Cas no 1341140-47-3 (1-(3,5-dichlorophenyl)-2-methylpropan-1-ol)

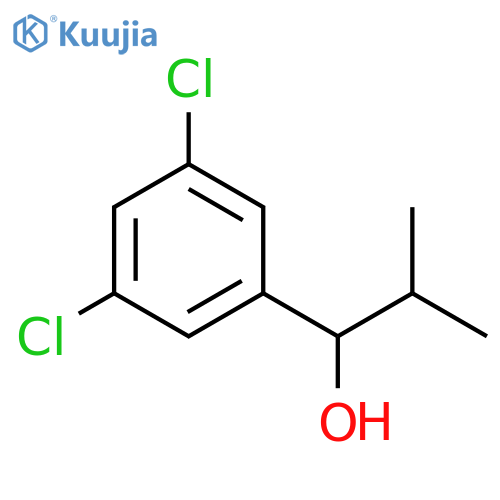

1341140-47-3 structure

商品名:1-(3,5-dichlorophenyl)-2-methylpropan-1-ol

1-(3,5-dichlorophenyl)-2-methylpropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-(3,5-dichlorophenyl)-2-methylpropan-1-ol

-

- インチ: 1S/C10H12Cl2O/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6,10,13H,1-2H3

- InChIKey: YYSUKKXLINORJZ-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC(Cl)=CC(Cl)=C1)(O)C(C)C

1-(3,5-dichlorophenyl)-2-methylpropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-138680-1.0g |

1-(3,5-dichlorophenyl)-2-methylpropan-1-ol |

1341140-47-3 | 95% | 1g |

$528.0 | 2023-06-08 | |

| TRC | D475608-50mg |

1-(3,5-dichlorophenyl)-2-methylpropan-1-ol |

1341140-47-3 | 50mg |

$ 160.00 | 2022-06-05 | ||

| Chemenu | CM469515-1g |

1-(3,5-dichlorophenyl)-2-methylpropan-1-ol |

1341140-47-3 | 95%+ | 1g |

$653 | 2023-03-27 | |

| Chemenu | CM469515-500mg |

1-(3,5-dichlorophenyl)-2-methylpropan-1-ol |

1341140-47-3 | 95%+ | 500mg |

$496 | 2023-03-27 | |

| Enamine | EN300-138680-250mg |

1-(3,5-dichlorophenyl)-2-methylpropan-1-ol |

1341140-47-3 | 95.0% | 250mg |

$216.0 | 2023-09-30 | |

| 1PlusChem | 1P01ACT4-5g |

1-(3,5-dichlorophenyl)-2-methylpropan-1-ol |

1341140-47-3 | 97% | 5g |

$1454.00 | 2025-03-19 | |

| A2B Chem LLC | AV61976-5g |

1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol |

1341140-47-3 | 95% | 5g |

$1646.00 | 2024-04-20 | |

| A2B Chem LLC | AV61976-2.5g |

1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol |

1341140-47-3 | 95% | 2.5g |

$1124.00 | 2024-04-20 | |

| 1PlusChem | 1P01ACT4-1g |

1-(3,5-dichlorophenyl)-2-methylpropan-1-ol |

1341140-47-3 | 97% | 1g |

$432.00 | 2025-03-19 | |

| abcr | AB603385-250mg |

1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol; . |

1341140-47-3 | 250mg |

€369.40 | 2024-07-19 |

1-(3,5-dichlorophenyl)-2-methylpropan-1-ol 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

1341140-47-3 (1-(3,5-dichlorophenyl)-2-methylpropan-1-ol) 関連製品

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1341140-47-3)1-(3,5-dichlorophenyl)-2-methylpropan-1-ol

清らかである:99%/99%

はかる:1g/5g

価格 ($):536/1072